Norzoanthamine hydrochloride

Osteoporosis Selective bone anabolism Estrogen receptor-independent mechanism

Norzoanthamine hydrochloride (CAS 208171-12-4; molecular formula C₂₉H₃₈ClNO₆; MW 532.1 g/mol) is the hydrochloride salt of norzoanthamine, a marine alkaloid first isolated from the colonial zoanthid Zoanthus sp. It belongs to the zoanthamine-type alkaloid family characterized by a complex heptacyclic framework incorporating a unique aminoacetal–lactone core.

Molecular Formula C29H38ClNO6
Molecular Weight 532.1 g/mol
CAS No. 208171-12-4
Cat. No. B3044251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorzoanthamine hydrochloride
CAS208171-12-4
Synonymsnorzoanthamine
norzoanthamine hydrochloride
Molecular FormulaC29H38ClNO6
Molecular Weight532.1 g/mol
Structural Identifiers
SMILESCC1CC2CN3C(C1)(O2)CCC4(C35C(=O)C6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C.Cl
InChIInChI=1S/C29H37NO6.ClH/c1-15-9-19-18(20(31)10-15)11-21(32)23-25(3)13-22(33)36-29(24(34)27(19,23)5)26(25,4)6-7-28-12-16(2)8-17(35-28)14-30(28)29;/h10,16-19,23H,6-9,11-14H2,1-5H3;1H/t16-,17-,18-,19+,23+,25+,26-,27-,28-,29+;/m0./s1
InChIKeyKADCOVKDHTZDEW-PSJZTJLHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norzoanthamine Hydrochloride (CAS 208171-12-4): A Marine Alkaloid with Dual Anti-Resorptive and Osteoanabolic Activity for Osteoporosis Drug Discovery


Norzoanthamine hydrochloride (CAS 208171-12-4; molecular formula C₂₉H₃₈ClNO₆; MW 532.1 g/mol) is the hydrochloride salt of norzoanthamine, a marine alkaloid first isolated from the colonial zoanthid Zoanthus sp. [1]. It belongs to the zoanthamine-type alkaloid family characterized by a complex heptacyclic framework incorporating a unique aminoacetal–lactone core [2]. Unlike conventional antiresorptive agents (e.g., bisphosphonates), norzoanthamine hydrochloride exerts a dual mechanism of action—simultaneously suppressing bone resorption and enhancing bone formation in vivo—without engaging the estrogen receptor pathway, thereby avoiding estrogen-like proliferative effects on reproductive tissues [1]. Its primary pharmacological targets include collagen protection from proteolytic degradation, inhibition of interleukin-6 (IL-6) production, and acceleration of collagen–hydroxyapatite composite formation, positioning it as a mechanistically distinct candidate for osteoporosis research and drug development [3].

Why Norzoanthamine Hydrochloride Cannot Be Replaced by Truncated Analogs or Conventional Anti-Osteoporotic Agents


Generic substitution fails for norzoanthamine hydrochloride on two critical axes. First, structural truncation of the heptacyclic scaffold demonstrably abolishes activity: the bisaminal unit (CDEFG ring system comprising two-thirds of the molecule) is the minimum pharmacophore required for collagen protection, and further truncated analogs—pseudo-TZ, northern-TZ, and southern-TZ—exhibit no comparable bioactivity [1]. Second, conventional anti-osteoporotic drugs such as bisphosphonates act solely through osteoclast inhibition (anti-resorptive), whereas norzoanthamine hydrochloride uniquely combines bone resorption suppression with direct enhancement of bone formation, evidenced by thickened cortical bone in ovariectomized mice, a phenotype not reproduced by estrogen replacement therapy, which additionally carries the liability of increased uterine weight absent in norzoanthamine-treated animals [2]. These dual differentiators—structural integrity requirements and mechanistic uniqueness—render simple in-class or cross-class interchange scientifically unsound.

Quantitative Differentiation Evidence for Norzoanthamine Hydrochloride Against Comparators and Structural Analogs


Absence of Estrogen-Like Uterine Weight Increase Versus 17β-Estradiol in Osteoporotic OVX Mice

In the ovariectomized (OVX) mouse model of postmenopausal osteoporosis, norzoanthamine hydrochloride administered orally at 2 mg/kg/day completely suppressed the loss of trabecular bone in the humerus and thickened cortical bone without increasing uterine weight, a hallmark adverse effect of estrogen replacement therapy [1]. In contrast, 17β-estradiol (E₂) at 0.08 mg/kg/day significantly increased uterine weight in OVX mice, confirming estrogen receptor agonism in reproductive tissues [2]. This differential selectivity represents a quantifiable therapeutic window advantage: norzoanthamine hydrochloride achieves bone-protective efficacy comparable to estrogen while avoiding estrogen-driven proliferative effects on the uterus.

Osteoporosis Selective bone anabolism Estrogen receptor-independent mechanism

Bisaminal Unit Requirement: Truncated Analogs p-TZ, n-TZ, and s-TZ Fail to Match Collagen Protection Activity of Norzoanthamine

Systematic SAR evaluation of truncated norzoanthamine analogs reveals that the full bisaminal unit (CDEFG ring system, representing two-thirds of the natural product) is the essential pharmacophore for collagen protection activity [1]. The truncated analog TZ (4), which retains the bisaminal unit, exhibits collagen protection activity equal to that of norzoanthamine (2) after 180 min incubation [1]. However, all three further truncated analogs—pseudo-TZ (p-TZ, 5, lactone-deficient), northern-TZ (n-TZ, 6, monoaminal with lactone), and southern-TZ (s-TZ, 7, monoaminal without lactone)—showed collagen protection activities that were significantly weaker, with no analog achieving activity comparable to the bisaminal unit [1]. This establishes that procurement of any truncated or simplified norzoanthamine analog cannot substitute for the full bisaminal scaffold in collagen-protection-based assays.

Structure-activity relationship Collagen protection Osteoporosis drug design

Enol-Iminium (HCl Salt) Form Shows 1.7-Fold Superior Collagenase Binding Free Energy Over Keto (Free Base) Form by Molecular Docking and MD Simulation

Computational comparison of norzoanthamine tautomeric forms against human fibroblast collagenase (MMP-1) demonstrates that the enol-iminium form—representing the protonated state of norzoanthamine hydrochloride—exhibits substantially stronger predicted binding than the neutral keto form (free base) [1]. The enol-iminium form (ligand 1-enol) yielded a docking binding free energy (ΔG_binding) of −12.09 kcal/mol, compared to −7.09 kcal/mol for the keto form (ligand 1-keto), a 1.7-fold improvement [1]. Furthermore, the enol-iminium form outperformed all ten zoanthamine-class homologues tested (ΔG_binding range: −6.72 to −8.40 kcal/mol) and exceeded the co-crystallized control ligand OED (ΔG_binding = −9.54 kcal/mol) [1]. MM-GBSA calculations corroborated this rank order, with ligand 1-enol recording the most negative ΔG_binding (−201.37 kcal/mol) among all tested ligands [1]. MD simulations confirmed that only the enol-iminium form, along with ligands 4, 10, and OED, remained stably resident in the collagenase active site throughout the 10 ns trajectory, whereas the keto form dissociated [1].

Collagenase inhibition Molecular docking MM-GB/PBSA binding free energy

Dual Anti-Resorptive and Bone-Forming Mechanism Uniquely Combines Osteoclast Suppression with Osteoblast-Mediated Cortical Bone Thickening

Histomorphometric analysis of longitudinally ground humeral sections from OVX mice revealed that norzoanthamine hydrochloride (2 mg/kg/d p.o.) not only completely suppressed ovariectomy-induced trabecular bone loss but additionally thickened the cortical bone layer, a phenotype indicative of enhanced bone formation [1]. This dual action—suppression of bone resorption plus stimulation of bone formation—contrasts fundamentally with the bisphosphonate drug class (exemplified by alendronate), which acts exclusively through osteoclast inhibition without direct osteoanabolic activity [2]. The balanced osteoblast/osteoclast number ratio observed in norzoanthamine-treated OVX rats further supports a remodeling-normalizing effect rather than simple resorption blockade [3]. Clinical bisphosphonate therapy is associated with suppressed bone turnover and, paradoxically, increased risk of atypical femoral fractures with long-term use due to absence of bone formation stimulus; norzoanthamine hydrochloride's dual mechanism may circumvent this limitation [2].

Bone remodeling Anti-resorptive Osteoanabolic Dual mechanism

Broad-Spectrum ECM Protein Protection: Norzoanthamine Guards Collagen, Elastin, and BSA from Degradation, a Universal Protective Effect Absent in Conventional Agents

Norzoanthamine demonstrates a non-specific extracellular matrix (ECM) protein protection profile that extends beyond collagen to include elastin and bovine serum albumin (BSA), indicating a universal protective mechanism against proteolytic degradation [1]. SDS-PAGE experiments confirmed that norzoanthamine increases the resistance of collagen to damage from UV light, not via UV absorption but through direct structural strengthening of the collagen fibril [1]. The compound recognizes peptide chains non-specifically and stabilizes their secondary structure, with collagen possessing polyvalent binding sites for norzoanthamine, forming a supramolecular collagen–norzoanthamine association that accelerates collagen–hydroxyapatite composite formation [1]. This broad-spectrum ECM protein stabilization distinguishes norzoanthamine hydrochloride from target-specific agents such as cathepsin K inhibitors (e.g., odanacatib) or selective MMP inhibitors, which address single proteolytic pathways and lack the universal ECM-guarding property [2]. Additionally, norzoanthamine is reported to be non-toxic, providing a favorable starting point for therapeutic development [1].

Extracellular matrix protection Collagen stabilization Proteolysis inhibition

High-Impact Research and Procurement Scenarios for Norzoanthamine Hydrochloride Based on Quantified Differentiation Evidence


Osteoporosis Drug Discovery: Dual-Action Positive Control for In Vivo Efficacy Studies Requiring Estrogen-Independent Bone Protection

Norzoanthamine hydrochloride is the optimal positive control compound for preclinical osteoporosis efficacy studies where the experimental objective is to demonstrate bone protection without confounding estrogenic effects. As established in Section 3, norzoanthamine hydrochloride at 2 mg/kg/d p.o. completely suppresses OVX-induced trabecular bone loss and thickens cortical bone without increasing uterine weight [1]. This profile is superior to 17β-estradiol as a positive control because it eliminates the estrogen-driven uterine hypertrophy confound, enabling cleaner interpretation of bone-specific pharmacodynamic endpoints. Procurement of norzoanthamine hydrochloride is recommended over the free base for in vivo studies, as the hydrochloride salt was the form used in all published OVX mouse efficacy data [1], and the enol-iminium tautomer is predicted to exhibit superior collagenase binding [2].

Structure-Activity Relationship (SAR) Programs: Minimum Viable Pharmacophore Reference for Collagen Protection Screening Cascades

For medicinal chemistry teams pursuing simplified norzoanthamine analogs with retained bioactivity, norzoanthamine hydrochloride serves as the indispensable reference standard. The quantitative SAR evidence (Section 3) demonstrates that only the bisaminal unit-retaining scaffold (TZ) matches full-length norzoanthamine collagen protection activity, while all further truncations (p-TZ, n-TZ, s-TZ) fail [1]. Procurement of norzoanthamine hydrochloride as the upper-bound activity control is essential for normalizing inter-assay variability and establishing the minimum potency threshold that any simplified analog must achieve. The IL-6 inhibition comparison—where seco-norzoanthamine methylester is 3-fold weaker [1]—further reinforces the need for the intact bisaminal pharmacophore as the reference benchmark.

Collagenase/MMP-1 Inhibitor Screening: Preferred Ligand Form for Computational and Biochemical Validation Studies

The molecular docking and MD simulation evidence (Section 3) establishes that the enol-iminium form of norzoanthamine (modeled as the hydrochloride salt) exhibits a docking ΔG_binding of −12.09 kcal/mol against MMP-1, a 1.7-fold improvement over the keto form (−7.09 kcal/mol), and outperforms all ten zoanthamine-class homologues tested [1]. This computational advantage is supported by 10 ns MD trajectories showing sustained active-site residence exclusively for the enol-iminium form [1]. For academic or industrial laboratories conducting MMP-1 inhibition screening or co-crystallization trials, procuring norzoanthamine hydrochloride rather than the free base maximally aligns the purchased ligand form with the computationally validated high-affinity tautomer, increasing the probability of reproducible inhibitory activity in biochemical assays.

Extracellular Matrix Biology: Multi-Substrate ECM Stabilization Tool for Degenerative Bone and Connective Tissue Disease Models

Norzoanthamine hydrochloride uniquely protects type I collagen, elastin, and bovine serum albumin from proteolytic degradation—a universal ECM-guarding property not achievable with single-target protease inhibitors (Section 3) [1]. For researchers investigating ECM integrity in osteoarthritis, osteogenesis imperfecta, or age-related connective tissue degeneration, this compound enables experimental interrogation of simultaneous multi-substrate ECM stabilization as a therapeutic strategy. The documented acceleration of collagen–hydroxyapatite composite formation [1] further supports its use in biomaterials research focused on bone-mimetic scaffold mineralization. The reported non-toxicity of norzoanthamine [1] facilitates its use in long-term cell culture and tissue engineering applications without the cytotoxicity limitations associated with conventional MMP inhibitors.

Quote Request

Request a Quote for Norzoanthamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.